

Application Note: Determination and Control of Cefprozil Impurity C (EP) in Drug Substances

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Compound of Interest

Compound Name: Cefprozil Impurity C

CAS No.: 147103-93-3

Cat. No.: B601315

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Executive Summary

This Application Note provides a comprehensive technical guide for the characterization, handling, and analytical quantification of **Cefprozil Impurity C** (European Pharmacopoeia designation).[1][2][3] Impurity C is a diketopiperazine (DKP) degradation product formed via the intramolecular aminolysis of the Cefprozil side chain.[1][2][3] Its presence is a critical Critical Quality Attribute (CQA) indicating thermal or pH-induced instability in the API or formulation.[1][2][3]

This guide details the chemical basis of Impurity C formation, a validated HPLC protocol for its quantification, and a self-validating workflow for establishing its Relative Response Factor (RRF).

Chemical Characterization & Causality[1][2][3][4] Identity and Physicochemical Properties

Cefprozil Impurity C is chemically distinct from the geometric isomers (Z/E) of the parent drug.[1][2][3][4] It is formed by the nucleophilic attack of the primary amine on the side chain amide

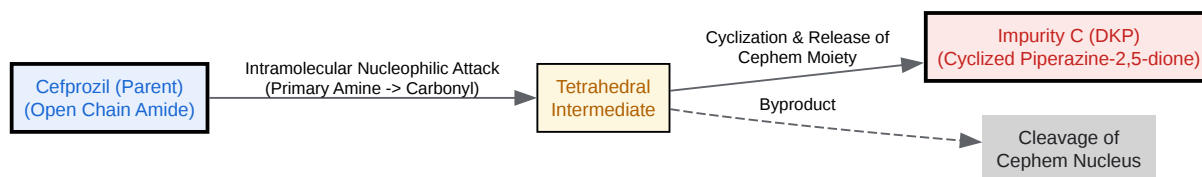
carbonyl, leading to the formation of a six-membered piperazine-2,5-dione ring.[1][2][3] This reaction is accelerated in solution, particularly under neutral to alkaline pH.[1][2][3]

Table 1: Chemical Profile of **Cefprozil Impurity C**

Parameter	Specification
Common Name	Cefprozil Impurity C (EP) / Cefadroxil Impurity E
Chemical Name	(6RS)-3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione
CAS Number	147103-93-3
Molecular Formula	C ₁₁ H ₁₁ N ₃ O ₃
Molecular Weight	233.22 g/mol
Structure Type	Diketopiperazine (DKP)
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water
UV Max	~280 nm (Distinct from parent cephalosporin core)

Degradation Pathway (Mechanism)

Understanding the formation of Impurity C is vital for root-cause analysis during stability failures.[1][2][3]



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Figure 1: Mechanism of **Cefprozil Impurity C** formation via intramolecular aminolysis.[1][2][3][5]

Experimental Protocol: HPLC Determination

This protocol is adapted from the European Pharmacopoeia (Ph.[1][2][3][4] Eur.) and USP methodologies, optimized for the specific resolution of the DKP impurity from the main Cefprozil Z/E isomers.[1][2][3]

Reagents and Equipment

- HPLC System: Agilent 1290 Infinity II or equivalent (Quaternary pump, DAD).
- Column: C18 end-capped silica (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 μm).[1][2][3]
- Mobile Phase A: Ammonium dihydrogen phosphate buffer (0.05 M, pH 4.4 adjusted with phosphoric acid).
- Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3]
- Diluent: Mobile Phase A.

Chromatographic Conditions

Parameter	Setting
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	40°C
Detection	UV at 280 nm
Run Time	45 minutes (to ensure elution of late impurities)

Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	98	2
5.0	98	2
25.0	75	25
35.0	75	25
36.0	98	2
45.0	98	2

Standard Preparation

Stock Solution (Impurity C):

- Accurately weigh 5.0 mg of **Cefprozil Impurity C** Reference Standard.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Dissolve in 2 mL of DMSO (to ensure complete solubilization of the DKP ring).
- Dilute to 50.0 mL with Mobile Phase A. (Concentration: 100 µg/mL).

System Suitability Solution:

- Prepare a solution containing 1.0 mg/mL Cefprozil API and 5.0 µg/mL **Cefprozil Impurity C**.
[\[1\]](#)[\[2\]](#)[\[3\]](#)

Method Validation & Application

System Suitability Criteria

Before analyzing samples, the system must pass the following self-validating checks:

- Resolution (Rs): The resolution between Cefprozil (Z-isomer) and Impurity C must be > 2.0.
Note: Impurity C typically elutes significantly earlier than Cefprozil due to the loss of the lipophilic cephem core.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Tailing Factor: Not more than 1.5 for the Impurity C peak.

- RSD: Relative Standard Deviation for 6 replicate injections of the standard < 2.0%.

Relative Response Factor (RRF) Determination

Impurity C has a different chromophore than the parent Cefprozil molecule because the conjugation of the side chain is altered by the formation of the piperazine ring.^{[1][2][3]} You cannot assume a 1:1 response.

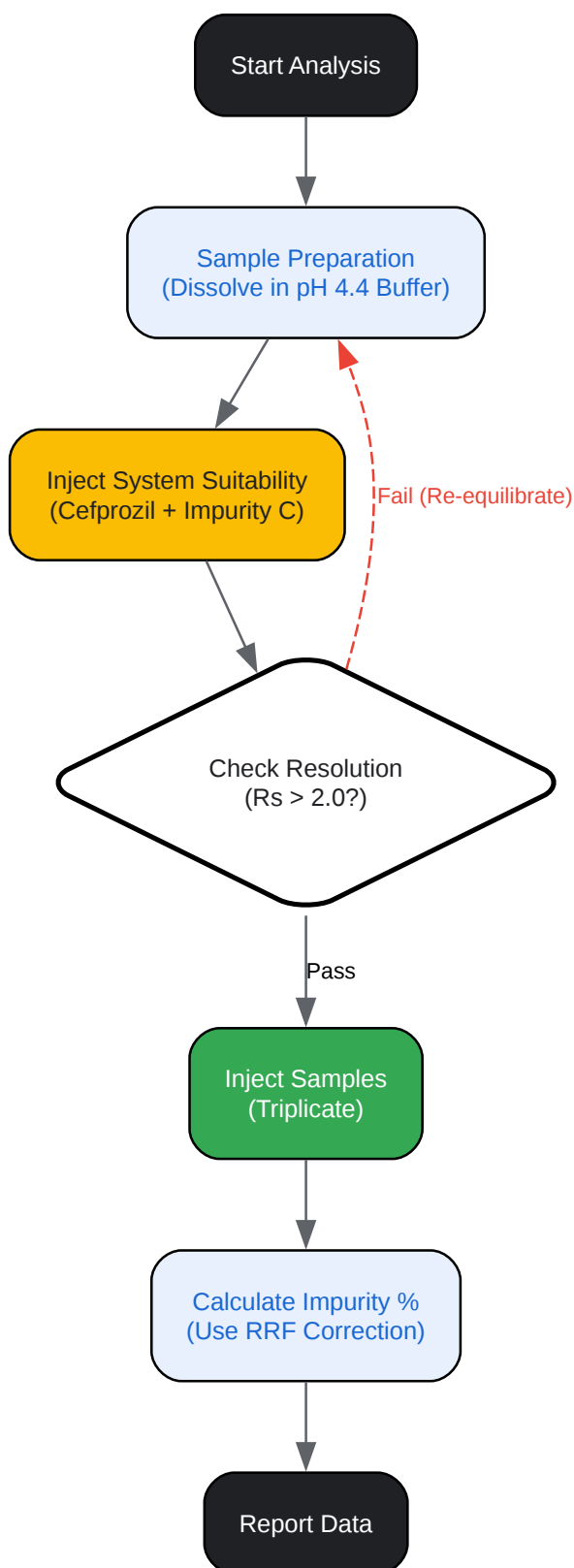
Protocol for RRF Calculation:

- Prepare equimolar solutions of Cefprozil Reference Standard and Impurity C Reference Standard (e.g., 0.05 mM).^{[1][2][3]}
- Inject both solutions in triplicate.
- Calculate RRF using the formula:

^{[1][2][3]}

- Typical RRF for DKP impurities ranges between 1.2 and 1.6 at 280 nm.^{[1][2][3]} Use this factor to correct the area in assay calculations.

Analytical Workflow



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Figure 2: Step-by-step analytical workflow for Cefprozil impurity profiling.

Troubleshooting & Stability Notes

- Peak Splitting: Impurity C is stable, but if the sample diluent pH is > 6.0, the parent Cefprozil may degrade during the run, artificially increasing Impurity C levels.[1][2][3] Always maintain Diluent pH at 4.4.
- Retention Time Shifts: The separation of polar DKP impurities is sensitive to the ionic strength of the buffer.[1][2][3] If Impurity C co-elutes with the solvent front, increase the buffer concentration from 0.05 M to 0.1 M.[1][2][3]
- Storage: Reference materials of Impurity C should be stored at -20°C under inert atmosphere. The DKP ring is stable, but the phenolic hydroxyl group is susceptible to oxidation.[1][2][3]

References

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